Home > Products > Screening Compounds P55804 > α-Capecitabine-d11
α-Capecitabine-d11 -

α-Capecitabine-d11

Catalog Number: EVT-1506115
CAS Number:
Molecular Formula: C₁₅H₁₁D₁₁FN₃O₆
Molecular Weight: 370.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

α-Capecitabine-d11 is a deuterated analog of capecitabine, a chemotherapeutic agent primarily used in the treatment of various cancers, including colorectal cancer and breast cancer. This compound serves as an internal standard for quantifying capecitabine in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuteration allows for improved accuracy in analytical measurements due to the distinct mass differences between the deuterated and non-deuterated forms, facilitating precise quantification in pharmacokinetic studies and therapeutic monitoring .

Synthesis Analysis

The synthesis of α-Capecitabine-d11 involves several key steps that mirror the synthesis of its parent compound, capecitabine. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain deuterium-labeled components.
  2. Reactions: Key reactions include acetylation and coupling reactions that form the nucleoside structure characteristic of capecitabine. The incorporation of deuterium is achieved through specific reactions that introduce deuterated groups into the molecular framework.
  3. Purification: After synthesis, purification methods such as chromatography are employed to isolate the desired product from by-products and unreacted materials.

The detailed methodology can vary based on specific laboratory protocols but generally follows established synthetic routes for nucleoside analogs .

Molecular Structure Analysis

The molecular formula for α-Capecitabine-d11 is C15H11D11FN3O6C_{15}H_{11}D_{11}FN_{3}O_{6}, with a molecular weight of approximately 370.42 g/mol. The structure features:

  • A fluorinated pyrimidine base.
  • A sugar moiety that is modified to enhance its bioavailability and stability.
  • Deuterium atoms incorporated into the structure, which are critical for its function as an internal standard.

The presence of deuterium alters the physical properties slightly compared to non-deuterated capecitabine, which can be advantageous in analytical applications .

Chemical Reactions Analysis

α-Capecitabine-d11 undergoes several chemical transformations similar to those of capecitabine:

  1. Conversion to Active Metabolite: Upon administration, α-Capecitabine-d11 is enzymatically converted into 5-fluorouracil through a series of reactions involving enzymes like carboxylesterase and cytidine deaminase.
  2. Inhibition Mechanism: The active metabolite inhibits DNA synthesis by interfering with thymidylate synthase, ultimately leading to cell death in rapidly dividing cancer cells.

These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of α-Capecitabine-d11 as it relates to its therapeutic effects .

Mechanism of Action

The mechanism of action for α-Capecitabine-d11 mirrors that of capecitabine:

  • Prodrug Activation: After oral administration, it is absorbed and metabolized in the liver and tumor tissues.
  • Enzymatic Conversion: It is converted to 5-fluorouracil through enzymatic pathways involving specific enzymes that are more active in tumor tissues than in normal tissues.
  • DNA Synthesis Inhibition: The resultant 5-fluorouracil inhibits thymidylate synthase, a key enzyme in DNA synthesis, thereby slowing down tumor growth and promoting apoptosis in cancer cells.

This selective activation process enhances its efficacy while minimizing systemic toxicity .

Physical and Chemical Properties Analysis

α-Capecitabine-d11 possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its use in various analytical methods.
  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.

These properties contribute to its utility as an analytical standard in various research settings .

Applications

α-Capecitabine-d11 has significant applications in scientific research:

  • Analytical Chemistry: Primarily used as an internal standard for quantifying capecitabine levels in biological matrices, aiding pharmacokinetic studies.
  • Clinical Research: Facilitates the monitoring of therapeutic levels of capecitabine during treatment, improving patient management strategies.
  • Drug Development: Assists in the development of new formulations or combinations involving capecitabine by providing reliable data on drug metabolism and efficacy.
Introduction to α-Capecitabine-d11

Definition and Chemical Identity of α-Capecitabine-d11

α-Capecitabine-d11 represents a deuterium-enriched isotopologue of the prodrug capecitabine, a fluoropyrimidine carbamate antineoplastic agent. This compound is systematically identified as pentyl-d11 (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate. Its molecular formula is C15H11D11FN3O6, with a molecular weight of 370.42 g/mol, reflecting the replacement of eleven hydrogen atoms with deuterium (²H or D) isotopes. The CAS registry number 1132662-08-8 uniquely identifies this specific isotopic variant [1] [4].

Deuterium substitution occurs exclusively on the n-pentyloxycarbonyl side chain, where all eleven hydrogen atoms (including those in the terminal methyl group) are replaced by deuterium. This strategic modification preserves the core pharmacophore—5'-deoxy-5-fluorocytidine—while creating a distinct isotopologue suitable for advanced research applications. The stereochemistry of the ribose moiety (2'R,3'R,4'S,5'R) remains identical to the non-deuterated parent compound, ensuring biological recognition is maintained [1].

Table 1: Structural and Chemical Identifiers of α-Capecitabine-d11

PropertySpecification
Chemical NamePentyl-d11 (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
Synonyms5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine; Capecitibine-d11; Capiibine-d11
Molecular FormulaC15H11D11FN3O6
Molecular Weight370.42 g/mol
CAS Number1132662-08-8
Deuterium Positionsn-Pentyloxycarbonyl side chain (full deuteration)

Isotopic Labeling in Pharmaceutical Research: Role of Deuterium Substitution

Deuterium incorporation serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) research due to the kinetic isotope effect (KIE). Deuterium-carbon bonds exhibit greater stability compared to hydrogen-carbon bonds, with bond dissociation energies approximately 1-1.5 kcal/mol higher. This translates to reduced cleavage rates by cytochrome P450 enzymes and other oxidoreductases, potentially altering metabolic pathways [1] [3].

In α-Capecitabine-d11, deuteration targets the metabolically labile n-pentyloxycarbonyl moiety—a site vulnerable to carboxylesterase-mediated hydrolysis during the first activation step. The deuterium substitutions do not directly affect the nucleoside core responsible for cytotoxicity but enable researchers to:

  • Track Metabolic Pathways: Distinguish prodrug activation from endogenous fluoropyrimidines via mass spectrometry.
  • Quantify Exposure: Serve as an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis, improving quantification accuracy of capecitabine and metabolites in complex matrices.
  • Study Isotope Effects: Evaluate whether deuteration alters enzymatic conversion kinetics, particularly by hepatic carboxylesterases and tumor-associated cytidine deaminase [1] [4].

Critically, α-Capecitabine-d11 retains the tumor-selective activation mechanism of its parent compound. It undergoes sequential enzymatic conversion:

  • Step 1: Carboxylesterase (liver) → 5'-deoxy-5-fluorocytidine (5'-DFCR)
  • Step 2: Cytidine deaminase (liver/tumors) → 5'-deoxy-5-fluorouridine (5'-DFUR)
  • Step 3: Thymidine phosphorylase (tumors) → 5-fluorouracil (5-FU)Deuteration may subtly influence Step 1 kinetics, providing insights into enzyme-substrate interactions without compromising the tumor-targeted release of 5-FU [1] [2].

Table 2: Comparative Properties of Capecitabine vs. α-Capecitabine-d11

PropertyCapecitabineα-Capecitabine-d11Research Utility
Molecular Weight359.35 g/mol370.42 g/molMass shift enables MS discrimination
Metabolic StabilityStandard hydrolysisPotentially reduced CES kineticsKIE quantification
Tumor SelectivityThymidine phosphorylase-dependentMaintainedValidates activation mechanism
Isotopic PurityN/A≥98 atom % DEliminates background interference

Historical Development of Deuterated Antineoplastic Agents

Deuterated pharmaceuticals emerged from mid-20th-century research on isotopic tracer applications in biochemistry. Early studies focused on elucidating metabolic pathways using deuterium-labeled precursors. The development of deuterated antineoplastics accelerated in the 2000s with advances in synthetic deuterium chemistry and recognition of deuterium's potential to modulate drug metabolism [1] [3].

Capecitabine itself originated from rational drug design efforts to improve 5-FU's therapeutic index. Researchers synthesized N4-alkoxycarbonyl-5'-deoxy-5-fluorocytidine derivatives, selecting capecitabine based on optimal enzymatic conversion profiles and oral bioavailability in primates [2]. The deuterated analog, α-Capecitabine-d11, followed as part of a broader trend in deuterium-enabled pharmacology:

  • 2000s: Pioneering deuterated kinase inhibitors explored KIE applications.
  • 2017: FDA approved deutetrabenazine, validating deuterium's clinical utility.
  • 2020s: Over 50 deuterated drugs entered clinical trials, including antineoplastics [3] [6].

α-Capecitabine-d11 embodies two key developments in precision oncology:

  • Mechanistic Probes: Its use in xenograft models demonstrated that antitumor efficacy correlates with intratumoral thymidine phosphorylase (dThdPase) levels, supporting biomarker-driven therapy [2].
  • Regulatory Science: The 2022 FDA Project Renewal update for capecitabine—incorporating new indications and pharmacogenetic data on dihydropyrimidine dehydrogenase (DPD)—highlighted the evolving clinical context in which deuterated probes operate [5] [6] [7].

Table 3: Historical Milestones in Deuterated Antineoplastic Agents

TimeframeDevelopmentSignificance
1960s-1980sDeuterated steroids/methotrexate as research toolsEstablished isotopic tracing in DMPK studies
1999Capecitabine approval (non-deuterated)Validated tumor-activated fluoropyrimidine platform
2006Synthesis of deuterated imatinib analogsDemonstrated metabolic stabilization via deuteration
2017FDA approval of deutetrabenazineClinically validated deuterium's therapeutic utility
2022Project Renewal capecitabine labeling updateRefined clinical contexts for capecitabine research

Properties

Product Name

α-Capecitabine-d11

Molecular Formula

C₁₅H₁₁D₁₁FN₃O₆

Molecular Weight

370.42

Synonyms

[1-(5-Deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamic Acid Pentyl-11 Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.